(2S)-2-Cyclopropyl-2-hydroxyacetic acid (2S)-2-Cyclopropyl-2-hydroxyacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13614590
InChI: InChI=1S/C5H8O3/c6-4(5(7)8)3-1-2-3/h3-4,6H,1-2H2,(H,7,8)/t4-/m0/s1
SMILES: C1CC1C(C(=O)O)O
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol

(2S)-2-Cyclopropyl-2-hydroxyacetic acid

CAS No.:

Cat. No.: VC13614590

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-Cyclopropyl-2-hydroxyacetic acid -

Specification

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
IUPAC Name (2S)-2-cyclopropyl-2-hydroxyacetic acid
Standard InChI InChI=1S/C5H8O3/c6-4(5(7)8)3-1-2-3/h3-4,6H,1-2H2,(H,7,8)/t4-/m0/s1
Standard InChI Key WGYFYSOUPAKFHY-BYPYZUCNSA-N
Isomeric SMILES C1CC1[C@@H](C(=O)O)O
SMILES C1CC1C(C(=O)O)O
Canonical SMILES C1CC1C(C(=O)O)O

Introduction

Overview

(2S)-2-Cyclopropyl-2-hydroxyacetic acid is a chiral carboxylic acid characterized by a cyclopropane ring and a hydroxyl group adjacent to the carboxylic acid functionality. With the molecular formula C5H8O3\text{C}_5\text{H}_8\text{O}_3 and a molecular weight of 116.11 g/mol, this compound exists as a single enantiomer (CAS: 113686-28-5) and a racemic mixture (CAS: 5617-84-5). Its structural uniqueness and stereochemical properties make it a valuable intermediate in organic synthesis and pharmaceutical research .

Structural Characteristics

Molecular Architecture

The compound features a cyclopropane ring fused to a chiral carbon bearing both hydroxyl (OH-\text{OH}) and carboxylic acid (COOH-\text{COOH}) groups. The (2S) configuration specifies the spatial arrangement of these substituents, as depicted by the SMILES notation C1CC1[C@@H](C(=O)O)O\text{C1CC1[C@@H](C(=O)O)O} and InChIKey WGYFYSOUPAKFHY-BYPYZUCNSA-N\text{WGYFYSOUPAKFHY-BYPYZUCNSA-N} . The cyclopropane ring introduces significant ring strain, influencing reactivity and conformational stability .

Key Structural Data

  • Molecular Formula: C5H8O3\text{C}_5\text{H}_8\text{O}_3

  • Molecular Weight: 116.11 g/mol

  • Stereochemistry: (2S) configuration

  • SMILES: C1CC1[C@@H](C(=O)O)O\text{C1CC1[C@@H](C(=O)O)O}

  • InChIKey: WGYFYSOUPAKFHY-BYPYZUCNSA-N\text{WGYFYSOUPAKFHY-BYPYZUCNSA-N}

Synthesis and Preparation

Cyclopropanation Strategies

The Corey–Chaykovsky cyclopropanation, highlighted in recent literature, offers a robust route to cyclopropane derivatives. While this method is typically applied to chalcones , analogous approaches may adapt to synthesize (2S)-2-cyclopropyl-2-hydroxyacetic acid. For example, cyclopropane carboxaldehyde intermediates can undergo halogenation and elimination steps, as demonstrated in the synthesis of cyclopropylacetylene .

Example Protocol

  • Cyclopropane Formation: Reacting aldehydes with trichloroacetic acid in the presence of a base (e.g., NaH) generates trichlorinated intermediates .

  • Reductive Elimination: Zinc-mediated dehalogenation yields cyclopropane derivatives .

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure enantioselective synthesis of the (2S) isomer .

Physicochemical Properties

Acid-Base Behavior

The carboxylic acid group exhibits a pKa\text{p}K_a of approximately 2.95–4.82, typical for α-hydroxy acids . The hydroxyl group’s pKa\text{p}K_a is higher (~9–10), consistent with secondary alcohols.

Spectral Data

  • 1H^1\text{H}-NMR: Cyclopropyl protons resonate at δ\delta 0.5–1.5 ppm, while the hydroxyl and carboxylic acid protons appear broadened at δ\delta 4.5–5.5 and δ\delta 10–12, respectively .

  • X-ray Crystallography: Orthorhombic crystal systems (space group PbcaPbca) are observed in related cyclopropane derivatives, with bond angles near 60° for the cyclopropane ring .

Key Physical Parameters

PropertyValueSource
LogP-0.05
Melting Point174–175°C (decomposes)
SolubilityPolar solvents (e.g., DMSO)

Stereochemical Considerations

Chirality and Biological Relevance

The (2S) configuration imposes distinct spatial constraints, critical for interactions with biological targets. Enantiomeric purity is essential in drug design, as demonstrated by cyclopropane-based histamine H3 receptor agonists, where stereochemistry dictates receptor binding .

Diastereomerism and Meso Forms

Meso compounds with multiple stereocenters (e.g., tartaric acid) highlight the importance of symmetry in achiral systems. For (2S)-2-cyclopropyl-2-hydroxyacetic acid, the absence of internal planes of symmetry ensures enantiomerism .

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediates

The compound serves as a building block for bioactive molecules. For instance:

  • Donor–Acceptor Cyclopropanes: Used in ring-opening reactions to synthesize polycyclic structures .

  • Receptor Agonists: Cyclopropane derivatives exhibit potent activity at histamine H3 receptors, though (2S)-2-cyclopropyl-2-hydroxyacetic acid itself remains underexplored .

Industrial Availability

Suppliers such as BLD Pharmatech and Enamine offer the compound at prices ranging from €290/100 mg to €1,190/5 g, reflecting its high value in research .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator